![molecular formula C15H22N6O B6747788 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole](/img/structure/B6747788.png)
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole is a complex organic compound that features a unique combination of a cyclopentylpyrazole moiety and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole typically involves multiple steps:
Formation of the Cyclopentylpyrazole Moiety: This can be achieved through the reaction of cyclopentanone with hydrazine hydrate to form cyclopentylhydrazine, followed by cyclization with an appropriate diketone to yield the cyclopentylpyrazole.
Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the tetrazole ring.
Final Coupling: The cyclopentylpyrazole and the tetrazole moieties are then coupled under suitable conditions, often involving a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and reactivity could make it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
作用机制
The mechanism of action of 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)triazole: Similar in structure but with a triazole ring instead of a tetrazole ring.
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)imidazole: Features an imidazole ring, offering different reactivity and binding properties.
Uniqueness
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole is unique due to the presence of both a cyclopentylpyrazole moiety and a tetrazole ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[(1-cyclopentylpyrazol-3-yl)methyl]-5-(oxan-4-yl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-2-4-14(3-1)20-8-5-13(17-20)11-21-15(16-18-19-21)12-6-9-22-10-7-12/h5,8,12,14H,1-4,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECYOOHCMMDOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN3C(=NN=N3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluorophenyl (1-oxa-9-azaspiro[5.5]undec-9-yl) sulfone](/img/structure/B6747706.png)
![(4aS,9bR)-2,8-dimethyl-5-(pyridin-3-ylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B6747714.png)
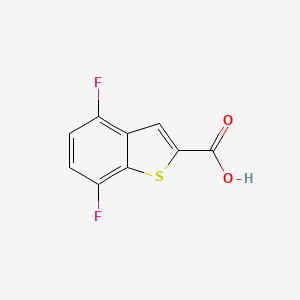
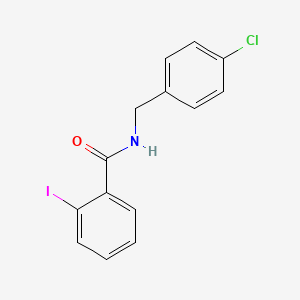
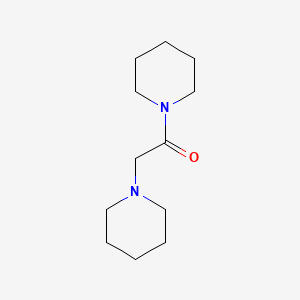
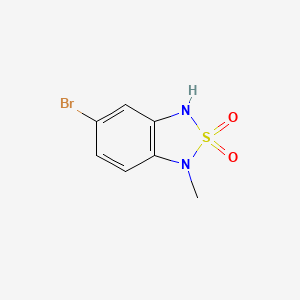
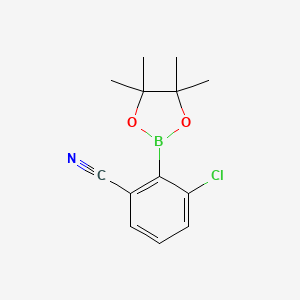
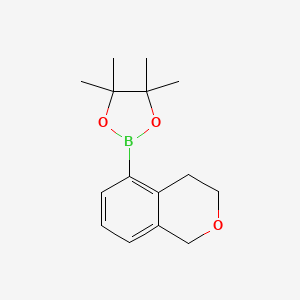
![4-(7-Oxa-4-azaspiro[2.5]octan-4-ylsulfonylmethyl)benzonitrile](/img/structure/B6747768.png)
![(2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine](/img/structure/B6747773.png)
![(2S,6R)-2,6-dimethyl-N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]morpholine-4-carboxamide](/img/structure/B6747780.png)
![2-[1-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoropiperidin-4-yl]pyridine](/img/structure/B6747789.png)
![2-chloro-6-methyl-N-[(3S)-2-oxopiperidin-3-yl]benzenesulfonamide](/img/structure/B6747795.png)
![(3aR,9aS)-5,8-difluoro-2-(1H-pyrazol-5-ylmethyl)-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole](/img/structure/B6747802.png)
